molecular formula C9H13Cl2NO B6215593 [(3-chloro-2-methoxyphenyl)methyl](methyl)amine hydrochloride CAS No. 2731008-10-7

[(3-chloro-2-methoxyphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B6215593
CAS No.: 2731008-10-7
M. Wt: 222.1
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Description

(3-chloro-2-methoxyphenyl)methylamine hydrochloride is an organic compound that belongs to the class of substituted phenylamines. This compound is characterized by the presence of a chloro group at the third position and a methoxy group at the second position on the phenyl ring, with a methylamine group attached to the benzyl carbon. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 3-chloro-2-methoxybenzaldehyde.

    Reductive Amination: The key step involves reductive amination, where 3-chloro-2-methoxybenzaldehyde reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The resulting (3-chloro-2-methoxyphenyl)methylamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Flow Reductive Amination: Utilizing continuous flow reactors for the reductive amination step to enhance reaction efficiency and safety.

    Crystallization: The hydrochloride salt is crystallized from the reaction mixture, purified by recrystallization, and dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-chloro-2-hydroxyphenylmethylamine.

    Reduction Reactions: The compound can be reduced to remove the chloro group, yielding 2-methoxyphenylmethylamine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products

    Substitution Products: (3-azido-2-methoxyphenyl)methylamine, (3-thio-2-methoxyphenyl)methylamine.

    Oxidation Products: (3-chloro-2-hydroxyphenyl)methylamine.

    Reduction Products: (2-methoxyphenyl)methylamine.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes for catalysis.

Biology

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

    Receptor Binding Studies: Used in studies to understand its binding affinity to various biological receptors.

Medicine

    Pharmaceutical Research: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

Industry

    Chemical Manufacturing: Utilized in the production of specialty chemicals and fine chemicals.

    Material Science: Investigated for its role in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (3-chloro-2-methoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the phenyl ring influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of enzyme activity, altering biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (3-chloro-4-methoxyphenyl)methylamine hydrochloride
  • (2-chloro-3-methoxyphenyl)methylamine hydrochloride
  • (3-chloro-2-hydroxyphenyl)methylamine hydrochloride

Uniqueness

  • Positional Isomerism : The position of the chloro and methoxy groups on the phenyl ring significantly affects the compound’s chemical reactivity and biological activity.
  • Functional Group Influence : The presence of both chloro and methoxy groups provides a unique combination of electronic effects, enhancing its versatility in chemical reactions and biological interactions.

(3-chloro-2-methoxyphenyl)methylamine hydrochloride stands out due to its specific substitution pattern, which imparts distinct properties compared to its isomers and analogs.

Properties

CAS No.

2731008-10-7

Molecular Formula

C9H13Cl2NO

Molecular Weight

222.1

Purity

95

Origin of Product

United States

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